3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
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Overview
Description
3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the urea class of compounds and has shown promise in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting specific enzymes or proteins involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of cancer cells. It has also been shown to reduce inflammation and oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea in lab experiments is its potency and specificity. This compound has been shown to have a high affinity for specific enzymes or proteins, making it an ideal tool for studying their functions. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
Future Directions
There are several future directions for research on 3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea involves the reaction of 2,6-difluoroaniline, pyridine-2-carboxaldehyde, and thiophene-3-carboxaldehyde with urea in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, and the final product is obtained after purification.
Scientific Research Applications
Several scientific studies have investigated the potential therapeutic applications of 3-(2,6-Difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea. One study found that this compound has potent anti-cancer activity against various cancer cell lines. Another study showed that this compound has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-(2,6-difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS/c19-15-5-3-6-16(20)17(15)22-18(24)23(10-13-7-9-25-12-13)11-14-4-1-2-8-21-14/h1-9,12H,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFFIYBSTNNLFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.